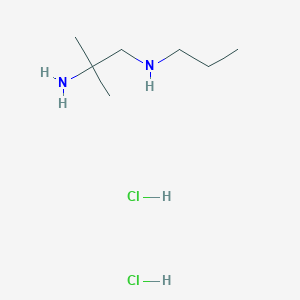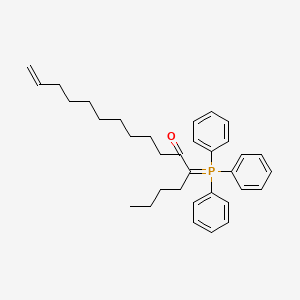
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one is an organophosphorus compound characterized by the presence of a triphenylphosphoranylidene group attached to a hexadec-15-en-6-one backbone. This compound contains 79 atoms, including 43 hydrogen atoms, 34 carbon atoms, 1 oxygen atom, and 1 phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one typically involves the use of Wittig reagents. Wittig reagents are commonly used to replace oxygen centers in ketones and aldehydes with carbon-carbon double bonds. The preparation process involves the reaction of triphenylphosphine with an appropriate alkyl halide to form the phosphonium salt, which is then deprotonated to generate the Wittig reagent. This reagent is subsequently reacted with the desired aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, reduced phosphines, and substituted phosphoranylidene derivatives. These products have diverse applications in organic synthesis and material science.
Applications De Recherche Scientifique
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through Wittig reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of carbon-carbon double bonds. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranylidene group, which can donate or withdraw electrons depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Triphenyl-lambda~5~-phosphanylidene)undecan-6-one: Similar in structure but with a shorter carbon chain.
6-Ethylsulfanyl-2-phenyl-5-(triphenyl-phosphanylidene)-5H-pyrimidin-4-one: Contains a pyrimidin-4-one backbone instead of a hexadec-15-en-6-one backbone.
Uniqueness
5-(Triphenyl-lambda~5~-phosphanylidene)hexadec-15-en-6-one is unique due to its long carbon chain and the presence of the triphenylphosphoranylidene group. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
87176-68-9 |
|---|---|
Formule moléculaire |
C34H43OP |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
5-(triphenyl-λ5-phosphanylidene)hexadec-15-en-6-one |
InChI |
InChI=1S/C34H43OP/c1-3-5-7-8-9-10-11-21-28-33(35)34(29-6-4-2)36(30-22-15-12-16-23-30,31-24-17-13-18-25-31)32-26-19-14-20-27-32/h3,12-20,22-27H,1,4-11,21,28-29H2,2H3 |
Clé InChI |
NWCGTFPWGILOKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
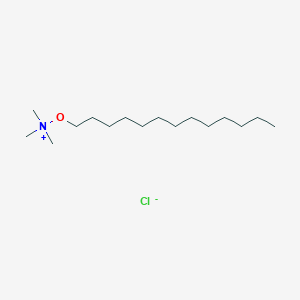
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)

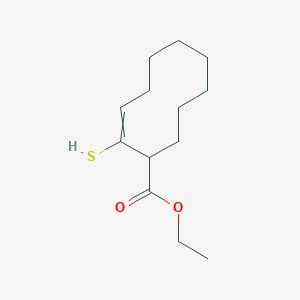

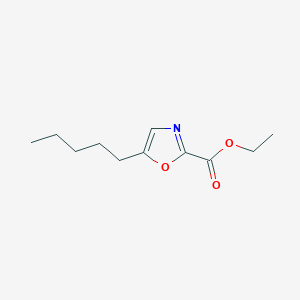

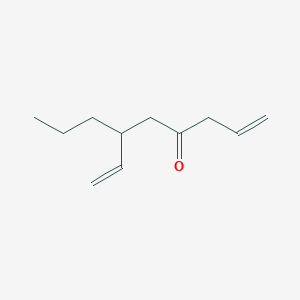
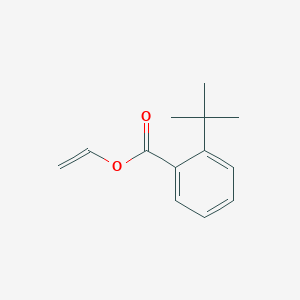
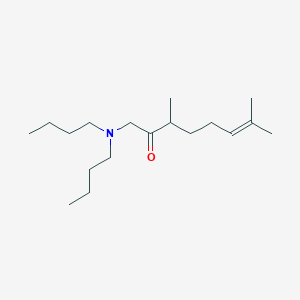
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
